6-bromo-1H-1,2,3-benzotriazin-4-one chemical properties and structure
6-bromo-1H-1,2,3-benzotriazin-4-one chemical properties and structure
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Part 1: Executive Technical Summary[1]
Compound: 6-Bromo-1H-1,2,3-benzotriazin-4-one Class: Fused 1,2,3-triazine / Benzazimide Molecular Formula: C₇H₄BrN₃O Molecular Weight: 226.03 g/mol [1]
The "Senior Scientist" Perspective: 6-Bromo-1H-1,2,3-benzotriazin-4-one represents a high-value "bifunctional" scaffold in heterocyclic chemistry. Unlike its unsubstituted parent, the inclusion of the bromine atom at the C6 position transforms this molecule from a simple nitrogen source into a versatile building block. It offers two distinct orthogonal reactivity profiles:
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The Triazine Core: A "masked" electrophile and radical precursor capable of denitrogenative ring contractions (to indazoles or benzazetinones).
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The C6-Bromine Handle: A stable entry point for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) prior to or after ring manipulation.[1]
This guide moves beyond basic characterization to focus on the utility of this scaffold in designing complex pharmaceutical intermediates.
Part 2: Structural Analysis & Physicochemical Properties[1]
Electronic Structure and Tautomerism
The 1,2,3-benzotriazin-4-one system exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] In the solid state and most polar solvents, the lactam (3H-form) predominates due to the thermodynamic stability of the amide-like resonance.
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Acidity: The N(3)-H proton is significantly acidic (pKa estimated ~6.5–7.5), comparable to saccharin or phthalimide, allowing for easy deprotonation with mild bases (e.g., K₂CO₃) for N-alkylation.[1]
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Substituent Effect: The bromine at C6 exerts a -I (inductive withdrawing) effect, slightly increasing the acidity of the N-H proton compared to the parent benzotriazinone and deactivating the benzene ring toward electrophilic aromatic substitution.
Solubility Profile
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High Solubility: DMSO, DMF, DMAc (Polar aprotic solvents are required for reactions).[1]
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Moderate Solubility: Hot Ethanol, Acetonitrile.[1]
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Insoluble: Water, Hexanes, Diethyl Ether.[1]
Key Data Summary
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (photosensitive).[1] |
| Melting Point | >220 °C (Decomposes) | Parent compound melts at 217 °C; Br increases lattice energy. |
| Stability | Thermally stable up to ~200°C | Caution: Potential shock sensitivity in dry diazonium precursors; the final triazinone is generally stable but releases N₂ at high temps. |
| CAS (Parent) | 90-16-4 | Specific 6-Br derivative often synthesized in situ or custom ordered.[1] |
Part 3: Synthetic Protocols
Primary Synthesis: Diazotization of 2-Amino-5-bromobenzamide
The most robust route to the 1,2,3-benzotriazin-4-one core is the intramolecular cyclization of 2-aminobenzamides via a diazonium intermediate.[1]
Reaction Logic: The amino group is converted to a diazonium salt using nitrous acid (generated in situ). The adjacent amide nitrogen then performs an intramolecular nucleophilic attack on the electrophilic diazonium nitrogen, closing the ring.[1]
Protocol: Synthesis of 6-Bromo-1,2,3-benzotriazin-4(3H)-one
Reagents:
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2-Amino-5-bromobenzamide (1.0 equiv)[1]
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Sodium Nitrite (NaNO₂, 1.1 equiv)[1]
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Acetic Acid (Glacial, solvent)[1]
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Concentrated HCl (Catalytic) or H₂SO₄
Step-by-Step Methodology:
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Dissolution: Suspend 2-amino-5-bromobenzamide in glacial acetic acid (approx. 10 mL/g) in a round-bottom flask.
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Acidification: Cool the mixture to 0–5 °C in an ice bath. Add concentrated H₂SO₄ (approx. 0.5 mL/g) dropwise. Critical: Maintain temperature <10 °C to prevent diazonium decomposition.
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Diazotization: Add an aqueous solution of NaNO₂ (1.1 equiv dissolved in minimum water) dropwise over 20 minutes. The suspension will likely clear as the diazonium salt forms, then reprecipitate as the cyclization occurs.[1]
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Cyclization: Allow the reaction to stir at 0–5 °C for 1 hour, then slowly warm to room temperature over 2 hours. The ring closure is usually spontaneous.
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Work-up: Pour the reaction mixture into crushed ice/water (5x reaction volume). The product will precipitate as a solid.
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Purification: Filter the solid, wash extensively with cold water (to remove acid/salts) and then cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Self-Validating Check:
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IR Spectroscopy: Disappearance of the primary amine double spike (3300-3400 cm⁻¹) and appearance of the triazine N=N stretch (approx. 1560 cm⁻¹).
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Mass Spec: Confirm M+ (225/227 for ⁷⁹Br/⁸¹Br isotope pattern).
Part 4: Reactivity & Applications in Drug Discovery[1]
The 6-bromo-1,2,3-benzotriazin-4-one scaffold is a "divergent" intermediate.[1] You can functionalize the ring before destroying it, or use the ring as a leaving group.[1]
Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The bromine at C6 is chemically distinct from the triazine ring. Standard Suzuki conditions can be applied to install aryl or heteroaryl groups at the 6-position without degrading the triazine ring, provided the temperature is kept below the thermal decomposition threshold (~120°C).
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
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Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to avoid ring opening).
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Solvent: Dioxane/Water or Toluene/Ethanol.
Pathway B: Denitrogenative Ring Contraction
Upon flash vacuum pyrolysis (FVP) or photolysis, the triazine ring extrudes molecular nitrogen (N₂). This generates a reactive diradical or zwitterionic species that can rearrange to form Indazoles or Benzazetinones .
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Application: This is a powerful method for synthesizing fused indazoles which are privileged structures in kinase inhibitors.
Pathway C: Nucleophilic Ring Opening
The triazine ring is susceptible to nucleophilic attack at C4. Reaction with primary amines or hydrazines can lead to ring opening, forming ortho-triazeno-benzamides, which are precursors to other heterocycles like quinazolines.[1]
Part 5: Visualizing the Chemistry
Synthesis Mechanism (Diazotization)
Figure 1: The stepwise synthesis of the benzotriazinone core via diazotization of the anthranilamide precursor.
Divergent Reactivity Pathways[1]
Figure 2: Orthogonal reactivity profiles allowing modification of the C6 position or transformation of the heterocyclic core.
Part 6: References
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Synthesis of 1,2,3-Benzotriazin-4-ones:
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Reactivity of Benzotriazinones:
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Title: 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
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Source: ResearchGate Review.
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URL:[Link]
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Suzuki Coupling on Heterocycles:
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Tautomerism and Energetics:
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Title: Study of Energetics and Structure of 1,2,3-Benzotriazin-4(3H)-one.
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Source: J. Phys. Chem. B (ACS).
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URL:[Link]
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